N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-threonine
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Overview
Description
N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-threonine is a complex organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group is a protective group for the amino function in amino acid synthesis.
Preparation Methods
The synthesis of N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-threonine typically involves the protection of the amino group using the Fmoc group. The process starts with the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The successful application of the Arndt-Eistert protocol starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids leading to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield is reported .
Chemical Reactions Analysis
N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-threonine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-threonine is widely used in scientific research, particularly in the field of peptide synthesis. The Fmoc group is used as a protective group for the amino function in amino acid synthesis, allowing for the selective deprotection of the amino group under mild conditions . This compound is also used in the synthesis of β-amino acids, which are important building blocks in the development of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-threonine involves the protection of the amino group using the Fmoc group. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group. This selective deprotection is crucial in peptide synthesis, as it allows for the stepwise addition of amino acids to form the desired peptide sequence .
Comparison with Similar Compounds
N-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-O-(tert-butyl)-L-threonine is similar to other Fmoc-protected amino acids, such as N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids and N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids . its unique structure, which includes the tert-butyl group, provides additional stability and protection during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.
Properties
Molecular Formula |
C26H32N2O6 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
(2S,3R)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
InChI |
InChI=1S/C26H32N2O6/c1-16(34-26(2,3)4)23(24(30)31)28-22(29)13-14-27-25(32)33-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21,23H,13-15H2,1-4H3,(H,27,32)(H,28,29)(H,30,31)/t16-,23+/m1/s1 |
InChI Key |
OMARTFJGCFBTQW-MWTRTKDXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Origin of Product |
United States |
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